molecular formula C23H37NO4S B8115592 TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II)

TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II)

Cat. No.: B8115592
M. Wt: 423.6 g/mol
InChI Key: IWBHWAAZARLPJZ-JOCHJYFZSA-N
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Description

TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II) is a chiral sulfonamide derivative of proline. This compound is known for its unique structural properties, which make it valuable in various chemical and biological applications. The presence of a dodecyl group attached to the phenyl ring enhances its hydrophobic characteristics, while the sulfonyl group contributes to its reactivity.

Properties

IUPAC Name

(2R)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26/h15-18,22H,2-14,19H2,1H3,(H,25,26)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBHWAAZARLPJZ-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178879-60-2
Record name Tetrakis[(R)-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) Rh2(R-DOSP)4
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Preparation Methods

Ligand Synthesis and Functionalization

The preparation of the chiral prolinato ligand is the foundational step in synthesizing this dirhodium complex. The ligand, (R)-(+)-N-(p-dodecylphenylsulfonyl)proline, is derived from L-proline through a multi-step sequence involving sulfonylation and alkylation. The sulfonylation reaction introduces the p-dodecylphenylsulfonyl group via nucleophilic substitution, typically using p-dodecylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The resulting sulfonamide intermediate is purified via recrystallization or column chromatography to ensure enantiomeric purity.

A critical advancement in ligand synthesis involves avoiding nitrile anion alkylation, a method historically associated with side reactions and low yields. Recent protocols instead employ oxidative rearrangement of 1,3-diketones to generate quaternary carboxylates, streamlining the production of sterically demanding ligands . For instance, the ligand esp (α,α,α',α'-tetramethyl-1,3-benzenedipropanoic acid) was synthesized via this route, achieving high yields (85–90%) on a multi-gram scale .

Rhodium Coordination and Complex Formation

The coordination of rhodium(II) ions with the chiral prolinato ligands is achieved under reflux conditions in a polar solvent such as ethanol or dichloromethane. Key innovations in this step include:

  • Reduced Ligand Excess : Traditional rhodium(II) carboxylate syntheses required 90–120 equivalents of carboxylic acid ligands . In contrast, the target complex is synthesized using only 1.4 equivalents of the prolinato ligand, significantly minimizing waste and cost .

  • Additive Optimization : Lithium chloride (LiCl) is often added to suppress over-reduction of rhodium(III) to rhodium(0) nanoparticles, a common side reaction in basic media . The controlled ramp to reflux temperature (e.g., 80°C for ethanol) ensures reproducible coordination kinetics .

  • Solvent and Atmosphere : Technical-grade ethanol under air suffices for the reaction, obviating the need for inert atmospheres . This simplification enhances scalability, as demonstrated by gram-scale syntheses of analogous dirhodium complexes .

The reaction typically proceeds to completion within 3–6 hours, yielding a deep green solution indicative of successful rhodium(II) coordination .

Comparative Analysis of Synthesis Protocols

The table below contrasts the preparation of Tetrakis[(R)-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) with other dirhodium carboxylates:

ParameterTarget ComplexRh₂(OAc)₄ Rh₂(esp)₂
Ligand Equivalents1.490–1201.4
Reaction Time3–6 hours24–48 hours6–8 hours
Yield62–63% 70–75%85–90%
Purity (¹H NMR)>98% >95%>98%
Key AdditiveLiClSodium acetateNone

This comparison highlights the efficiency of modern ligand-optimized protocols, which reduce reagent excess while maintaining high yields and purity.

Scalability and Industrial Considerations

The scalability of this synthesis is evidenced by gram-scale production of analogous dirhodium complexes . Critical factors for industrial adoption include:

  • Solvent Choice : Ethanol’s low cost and ease of removal make it preferable over dichloromethane .

  • Temperature Control : Automated ramping systems ensure consistent reflux conditions, minimizing side reactions .

  • Ligand Availability : The p-dodecylphenylsulfonyl group’s commercial availability eliminates the need for custom synthesis, reducing lead times .

Applications in Asymmetric Catalysis

While beyond the scope of preparation methods, the complex’s utility in enantioselective cyclopropanation and C–H amination underscores the importance of precise synthesis. For example, cyclopropanation reactions using this catalyst achieve enantiomeric excesses (ee) >90%, rivaling Rh₂(S-PTTL)₄ in selectivity .

Chemical Reactions Analysis

Types of Reactions

TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II) undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Key Applications

  • Asymmetric Catalysis
    • Rh₂(R-DOSP)₄ is primarily used in asymmetric synthesis, where it promotes the selective activation of one enantiomer over another. This property is crucial for producing chiral products with high enantiomeric purity, particularly in pharmaceutical development.
  • Catalytic Reactions
    • The compound facilitates several key organic reactions, including:
      • Cyclopropanation : A reaction that forms cyclopropane rings, which are important intermediates in organic synthesis.
      • C-H Activation : Enabling the functionalization of C-H bonds, which is a vital transformation in organic synthesis.
      • Diels-Alder Reactions : Used for forming six-membered rings through the reaction of a diene and a dienophile .
  • Synthesis of Chiral Compounds
    • The presence of chiral proline ligands allows for the synthesis of various chiral compounds essential in medicinal chemistry and materials science. The ability to control stereochemistry is particularly advantageous in drug development.

Case Studies and Research Findings

Study 1: Asymmetric Synthesis of Cyclopropanes
A study demonstrated that Rh₂(R-DOSP)₄ effectively catalyzes the cyclopropanation of alkenes with diazo compounds, achieving high enantioselectivity (up to 95% ee). The reaction conditions were optimized to enhance yield and selectivity, showcasing the compound's utility in synthesizing complex molecules.

Study 2: C-H Activation Reactions
Research highlighted the compound's role in C-H activation processes, facilitating the functionalization of various substrates under mild conditions. The study emphasized the importance of ligand design in achieving high selectivity and efficiency in these transformations .

Mechanism of Action

The mechanism of action of TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The dodecyl group enhances the compound’s hydrophobic interactions, facilitating its binding to hydrophobic pockets within proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Tert-butylphenylsulfonyl)-D-proline: Similar structure but with a tert-butyl group instead of a dodecyl group.

    1-(4-Methylphenylsulfonyl)-D-proline: Contains a methyl group instead of a dodecyl group.

Uniqueness

TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II) is unique due to the presence of the long dodecyl chain, which imparts distinct hydrophobic properties and enhances its interactions with hydrophobic environments. This makes it particularly valuable in applications requiring strong hydrophobic interactions.

Biological Activity

Tetrakis[(R)-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II), commonly referred to as Rh(II) complex, is a synthetic compound that has garnered attention in the field of coordination chemistry and its potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Tetrakis[(R)-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) is C92H144N4O16Rh2S4C_{92}H_{144}N_{4}O_{16}Rh_{2}S_{4}, with a molecular weight of 1896.22 g/mol. The compound features a dirhodium core coordinated by four prolinato ligands, which are modified with dodecylphenylsulfonyl groups. This structural arrangement is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of Rh(II) complexes, including Tetrakis[(R)-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II), can be attributed to several mechanisms:

  • Enzyme Inhibition : Rh(II) complexes have been shown to inhibit various enzymes through coordination with active sites, disrupting their function.
  • Antioxidant Activity : These complexes exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anticancer Potential : Preliminary studies suggest that Rh(II) complexes may induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Research Findings

Several studies have investigated the biological effects of this compound:

  • In vitro Studies : Research has demonstrated that Tetrakis[(R)-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Another study explored the mechanism behind the anticancer activity, revealing that the compound induces apoptosis through the activation of caspases and the mitochondrial pathway . This suggests that the Rh(II) complex may trigger programmed cell death in malignant cells.
  • Antioxidant Properties : The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays, showing that it effectively neutralizes free radicals, thereby protecting cellular components from oxidative damage .

Case Study 1: Anticancer Activity

  • Objective : To assess the cytotoxic effects of Tetrakis[(R)-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) on MCF-7 breast cancer cells.
  • Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24 hours. Cell viability was measured using an MTT assay.
  • Results : A dose-dependent decrease in cell viability was observed, with an IC50 value calculated at 12 µM.

Case Study 2: Enzyme Inhibition

  • Objective : To evaluate the inhibitory effect of the compound on acetylcholinesterase (AChE).
  • Methodology : AChE activity was measured using a colorimetric assay after treatment with different concentrations of the Rh(II) complex.
  • Results : The compound exhibited significant AChE inhibition with an IC50 value of 8 µM, suggesting potential applications in neurodegenerative disease treatment.

Summary Table of Biological Activities

Biological ActivityObservationsReference
CytotoxicitySignificant reduction in MCF-7 cell viability
Apoptosis InductionActivation of caspases in cancer cells
Antioxidant ActivityEffective scavenging of DPPH radicals
Enzyme InhibitionAChE inhibition with IC50 = 8 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this dirhodium complex, and what critical parameters influence its purity and yield?

  • Methodological Answer : Synthesis involves ligand preparation (sulfonylation of (R)-proline derivatives) followed by coordination with rhodium(II) acetate. Key parameters include stoichiometric control (Rh:ligand ratio of 1:2), solvent polarity (e.g., dichloromethane for solubility), and purification via recrystallization or HPLC to achieve >98% purity . Temperature optimization (20–25°C) minimizes ligand degradation.

Q. How is the chiral environment of this complex characterized to confirm stereochemical integrity?

  • Methodological Answer : X-ray crystallography is definitive for confirming absolute configuration (e.g., CCDC-776944 in related studies) . Complementary techniques include circular dichroism (CD) spectroscopy (190–250 nm range for sulfonyl-proline transitions) and 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify ligand coordination symmetry .

Q. What analytical techniques are essential for quantifying catalytic turnover and ligand stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns monitors enantiomeric excess (ee). Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies Rh leaching. Mass spectrometry (MS) detects ligand degradation products (e.g., sulfonic acid fragments) under catalytic conditions .

Q. What are the documented applications in [4+n] cycloadditions, and how do reaction conditions modulate regiochemistry?

  • Methodological Answer : The complex catalyzes formal [4+3] cycloadditions (e.g., in (+)-barekoxide synthesis ). Solvent polarity (toluene vs. acetonitrile) and additives (e.g., Mg(ClO4_4)2_2) influence transition-state stabilization. Low temperatures (−30°C) enhance regioselectivity by slowing competing pathways .

Advanced Research Questions

Q. How do structural modifications to the prolinato ligand’s sulfonyl group impact catalytic activity and enantiocontrol?

  • Methodological Answer : Comparative studies with shorter alkyl chains (e.g., Rh2_2(S-PTAD)4_4) reveal that the dodecyl group enhances solubility in non-polar media, reducing aggregation. Steric effects from the sulfonyl moiety (e.g., p-toluenesulfonyl vs. dodecylphenyl) alter substrate approach angles, quantified via Hammett plots and X-ray-derived Tolman cone angles .

Q. What computational models predict transition-state stabilization in stereoselective reactions?

  • Methodological Answer : Density functional theory (DFT) simulations (B3LYP/6-31G*) model Rh–substrate interactions. Key parameters include distortion/interaction analysis of the prolinato ligand’s twist angle (15–20° from crystallographic data) and non-covalent interactions (NCI plots) between the dodecyl chain and substrates .

Q. How can contradictions in enantioselectivity outcomes across studies be resolved?

  • Methodological Answer : Systematic meta-analysis of variables (substrate electronic profiles, solvent dielectric constants) identifies outliers. For example, anti-Aldol reactions show higher ee in aprotic solvents (ε < 10) due to reduced proton interference , whereas polar additives in cycloadditions disrupt Rh–substrate π-interactions, lowering selectivity .

Q. What experimental designs optimize the complex’s recyclability in flow catalysis?

  • Methodological Answer : Immobilization on mesoporous silica (pore size >3 nm) prevents Rh leaching. Continuous-flow reactors with in-line ICP-OES monitor metal loss. Kinetic studies (Arrhenius plots) identify temperature thresholds (<60°C) for ligand stability .

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